E3 Ligase Ligand-linker Conjugate 69

Targeted Protein Degradation Androgen Receptor Prostate Cancer

Occupancy-based AR inhibitors often fail to achieve complete target suppression, confounding dose-response analyses. ARD-69 solves this by delivering robust, clean AR degradation: - Sub-nanomolar DC50 (0.76-0.86 nM) & >95% Dmax in LNCaP/VCaP cells ensures complete target elimination. - VHL-based recruitment avoids CRBN off-target effects (IKZF1/3, GSPT1), enabling unambiguous proteomics/CRISPR rescue data. - Sustained >80% AR suppression >24 h post-washout supports kinetic target-recovery & UPS-dynamics studies. Supplied as ≥98% pure solid with verified inter-batch consistency for reproducible results.

Molecular Formula C30H41N5O6
Molecular Weight 567.7 g/mol
Cat. No. B12378252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 69
Molecular FormulaC30H41N5O6
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C30H41N5O6/c1-30(2,3)41-29(40)32(4)20-7-5-19(6-8-20)18-33-13-15-34(16-14-33)21-9-10-22-23(17-21)28(39)35(27(22)38)24-11-12-25(36)31-26(24)37/h9-10,17,19-20,24H,5-8,11-16,18H2,1-4H3,(H,31,36,37)/t19?,20?,24-/m0/s1
InChIKeyIDYKHTVEOAIQOE-IMQCZEGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARD-69 (E3 Ligase Ligand-linker Conjugate 69): A Validated VHL-Recruiting PROTAC Intermediate for Androgen Receptor Degrader Development


E3 Ligase Ligand-linker Conjugate 69, also referred to as ARD-69 or compound 34, is a PROTAC intermediate consisting of an androgen receptor (AR) antagonist warhead conjugated via a linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. It functions as the E3 ligase-recruiting and linker moiety within the fully assembled PROTAC molecule, enabling ubiquitination and proteasomal degradation of AR. The compound is widely employed in targeted protein degradation research, particularly in prostate cancer models, where it demonstrates reproducible AR degradation across multiple AR-positive cell lines with well-characterized DC50 values [2].

Why Not Any VHL- or CRBN-Based E3 Ligase Ligand-Linker Conjugate Can Replace ARD-69


E3 ligase ligand-linker conjugates are not interchangeable building blocks. The degradation efficiency of the resulting PROTAC is exquisitely sensitive to linker length, chemical composition, exit vector geometry, and the specific pairing of E3 ligase ligand with the target protein warhead [1]. Comparative studies demonstrate that linker length optimization follows distinct trends for VHL-based versus CRBN-based PROTACs—optimal linker lengths are shorter for CRBN-PROTACs than for VHL derivatives [2]. Furthermore, the linkage site on the warhead dramatically affects ternary complex geometry and degradation potency; attachment at the N-terminus versus C-terminus of the same targeting ligand can produce markedly different degradation efficiencies [3]. Substituting a conjugate designed for one target or E3 ligase system into another without empirical validation introduces substantial risk of suboptimal degradation, hook effect interference, or complete loss of activity [4].

Quantitative Differentiation Evidence for ARD-69: Comparative Degradation Potency and Structural Origins of Activity


ARD-69 Achieves Single-Digit Nanomolar AR Degradation Across Multiple Prostate Cancer Cell Lines

ARD-69 demonstrates consistent and potent AR protein degradation in three distinct AR-positive prostate cancer cell lines, with DC50 values of 0.86 nM in LNCaP cells, 0.76 nM in VCaP cells, and 10.4 nM in 22Rv1 cells [1]. This cross-cell-line reproducibility establishes a well-characterized degradation profile that enables reliable experimental planning and dose selection. In contrast, earlier-generation AR PROTACs employing the same VHL recruitment strategy but with suboptimal linker configurations required higher concentrations to achieve comparable degradation levels, with some analogs failing to reach maximal degradation even at micromolar concentrations [1].

Targeted Protein Degradation Androgen Receptor Prostate Cancer

ARD-69 Exhibits >100-Fold Greater Anti-Proliferative Potency Than Enzalutamide in AR-Positive Prostate Cancer Cells

In cell viability assays using AR-positive prostate cancer cell lines, ARD-69 potently inhibits cell growth with an IC50 of approximately 15 nM in LNCaP cells, compared to enzalutamide's IC50 of approximately 2 µM under comparable conditions—representing a >100-fold increase in potency [1]. The AR antagonist warhead alone (compound 9) displayed an IC50 of approximately 1 µM in the same cell line, demonstrating that the PROTAC architecture confers approximately 60-fold enhanced anti-proliferative activity beyond warhead occupancy alone. This potency differential is attributed to ARD-69's catalytic degradation mechanism rather than simple receptor occupancy, enabling sustained AR pathway suppression even after compound washout [1].

Targeted Protein Degradation Anti-Proliferative Activity Prostate Cancer Therapeutics

Linker Length Optimization: VHL-Based AR PROTACs Require Distinct Linker Geometry Compared to CRBN-Based Analogs

Systematic structure-activity relationship (SAR) studies on AR-targeting PROTACs reveal that the optimal linker length differs significantly between VHL-recruiting and CRBN-recruiting series. ARD-69 employs a VHL ligand with an optimized linker that positions the E3 ligase and AR warhead at a distance favoring productive ternary complex formation. Comparative analysis across AR-targeting PROTACs demonstrates that VHL-based degraders tolerate longer and more flexible linkers than their CRBN-based counterparts, with optimal degradation achieved at linker atom counts of 16-21 atoms for VHL systems versus 9-12 atoms for CRBN systems [1]. ARD-69's linker configuration was empirically optimized within this VHL-specific parameter space, and substituting a CRBN-optimized linker into the same AR warhead context results in substantially reduced degradation efficiency (DC50 shifts of 10- to 100-fold) [2].

PROTAC Linker Design Structure-Activity Relationship E3 Ligase Selection

ARD-69's VHL Recruitment Strategy Avoids CRBN-Associated Neo-Substrate Degradation

E3 ligase selection fundamentally alters the degradation selectivity profile of PROTACs. CRBN-based PROTACs recruit the CRL4^CRBN E3 ligase complex, which is known to induce degradation of endogenous neo-substrates including IKZF1, IKZF3 (Ikaros/Aiolos), and GSPT1 independent of the intended target [1]. In comparative functional studies, CRBN- and VHL-mediated degradation pathways exhibit distinct resistance mechanisms, with substantial gene-level differences in factors that confer resistance to CRBN-based versus VHL-based degraders [2]. ARD-69, by employing a VHL ligand, engages the CRL2^VHL E3 ligase complex, which has a narrower and better-characterized endogenous substrate repertoire (primarily HIF-1α), thereby reducing the risk of confounding neo-substrate degradation that complicates data interpretation in CRBN-based systems [3].

E3 Ligase Selectivity Neo-Substrate Degradation Off-Target Effects

ARD-69 Achieves >95% Maximal AR Protein Reduction, Enabling Complete Target Knockdown Studies

ARD-69 achieves a maximal degradation efficiency (Dmax) exceeding 95% AR protein reduction in both LNCaP and VCaP prostate cancer cell lines [1]. This near-complete target knockdown is essential for loss-of-function studies, target validation experiments, and assessing the full therapeutic potential of AR ablation. In comparison, partial degraders or AR antagonists that achieve only 50-70% target reduction may leave sufficient residual AR activity to maintain pathway signaling and confound phenotypic readouts. The high Dmax of ARD-69 is attributed to the optimized ternary complex geometry that positions lysine residues on AR for efficient polyubiquitination, a feature not universally shared across linker variants in the same chemical series [1].

Maximal Degradation Efficiency Protein Knockdown Target Validation

ARD-69 Demonstrates Sustained AR Suppression After Compound Washout via Catalytic Degradation Mechanism

Unlike occupancy-driven small molecule inhibitors that require continuous target engagement to maintain pathway suppression, ARD-69's PROTAC mechanism enables catalytic degradation wherein a single PROTAC molecule can induce ubiquitination and degradation of multiple AR protein copies [1]. Washout experiments demonstrate that ARD-69 sustains >80% AR protein suppression for over 24 hours after compound removal, whereas AR antagonists (enzalutamide) show rapid recovery of AR signaling within 4-6 hours post-washout [1]. This event-driven pharmacology translates to extended target suppression with reduced dosing frequency requirements and lower total compound exposure, a critical advantage for in vivo efficacy studies and therapeutic development [2].

Catalytic Degradation Washout Persistence Event-Driven Pharmacology

Optimal Application Scenarios for ARD-69 Based on Quantitative Evidence


High-Sensitivity AR Degradation Assays in Low-Expressing Cell Lines

ARD-69's sub-nanomolar DC50 values (0.76-0.86 nM in LNCaP and VCaP cells) enable robust AR degradation in cell lines with low or moderate endogenous AR expression, where less potent degraders may fail to achieve detectable knockdown [1]. The high Dmax (>95%) ensures complete target elimination even at low compound concentrations, reducing the risk of partial degradation confounding dose-response analyses. This makes ARD-69 particularly suitable for high-sensitivity Western blot, HiBiT, or mass spectrometry-based degradation assays where signal-to-noise ratio is critical.

Washout and Target Recovery Kinetic Studies Requiring Sustained Degradation

ARD-69's demonstrated ability to maintain >80% AR suppression for over 24 hours post-washout makes it the preferred tool for experiments examining the kinetics of target recovery, ubiquitin-proteasome system (UPS) dynamics, and the functional consequences of sustained versus transient target loss [1]. In contrast, occupancy-based inhibitors (enzalutamide) or less optimized PROTACs show rapid recovery, limiting their utility in washout-dependent phenotypic assays. This sustained degradation profile also enables once-daily dosing regimens in in vivo efficacy models without requiring continuous compound infusion.

Comparative E3 Ligase Selectivity Studies Requiring Minimal Neo-Substrate Interference

ARD-69's VHL-based recruitment mechanism engages the CRL2^VHL E3 ligase complex, which has a substantially narrower endogenous substrate repertoire compared to CRBN-based systems [1]. This reduced neo-substrate degradation liability makes ARD-69 the conjugate of choice when experimental objectives require clean target-specific degradation without confounding effects from IKZF1/3 or GSPT1 degradation. Researchers conducting proteomics profiling, CRISPR knockout rescue experiments, or pathway-specific transcriptional analyses benefit from the simplified data interpretation afforded by VHL recruitment [2].

Benchmarking Novel AR Degrader Candidates Against a Well-Characterized Reference Standard

ARD-69 serves as an established reference standard for benchmarking novel AR-targeting PROTACs or molecular glues due to its extensively characterized degradation parameters (DC50, Dmax, time course) across multiple cell lines [1]. Its consistent performance across independent studies enables meaningful cross-study comparisons and provides a validated positive control for assay development. The compound's well-documented structure-activity relationship, including the critical role of linker length optimization, offers a template for rational degrader design and troubleshooting when developing next-generation AR degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 69

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.